(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone
Description
(2-(Piperazin-1-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyridine core substituted with a piperazine ring at the 2-position and a pyrrolidinyl-methanone group at the 3-position. Pyridine, as an aromatic heterocycle, enhances π-π stacking interactions, which are critical in biological target binding.
Properties
IUPAC Name |
(2-piperazin-1-ylpyridin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(18-8-1-2-9-18)12-4-3-5-16-13(12)17-10-6-15-7-11-17/h3-5,15H,1-2,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEFTWFQCGUCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639923 | |
| Record name | [2-(Piperazin-1-yl)pyridin-3-yl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-06-0 | |
| Record name | [2-(Piperazin-1-yl)pyridin-3-yl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Piperazinyl-Pyridine Intermediate
- The starting material is typically 2-chloronicotinaldehyde or a related 2-halopyridine derivative.
- The halogen atom (chlorine) at the 2-position of the pyridine ring is displaced by nucleophilic substitution with piperazine , usually under reflux in a suitable solvent such as ethanol or DMF.
- This substitution reaction yields the intermediate 2-(piperazin-1-yl)pyridine or its aldehyde derivative, which serves as a key scaffold for further elaboration.
This method is exemplified by the substitution of aldehydes with substituted piperazine to form intermediates, as described in Scheme 3 of a 2022 study.
Introduction of the Methanone Group
- The methanone (ketone) linkage is introduced by acylation of the piperazinyl-pyridine intermediate.
- This is commonly achieved by reacting the intermediate with an acyl chloride, such as benzoyl chloride or other appropriate acid chlorides, in the presence of a base like triethylamine.
- The acylation typically occurs at the nitrogen of the piperazine ring or at the pyridine nitrogen, depending on reaction conditions and substrates.
Industrial processes may use continuous flow reactors to optimize this step, enhancing yield and purity.
Coupling with Pyrrolidinyl Moiety
- The final step involves the coupling of the methanone-functionalized intermediate with pyrrolidine or a pyrrolidinyl derivative.
- This can be achieved through condensation reactions, often in the presence of acetic acid and ethanol as solvents, under reflux or elevated temperatures (e.g., 70 °C overnight).
- The reaction yields the target compound this compound.
This condensation approach is consistent with methods used to prepare related pyrrolo[1,2-a]pyridine derivatives.
Representative Reaction Scheme Summary
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 2-Chloronicotinaldehyde + Piperazine | Reflux in ethanol or DMF | 2-(Piperazin-1-yl)pyridine aldehyde intermediate |
| 2 | Piperazinyl-pyridine intermediate + Acyl chloride (e.g., benzoyl chloride) + Base (triethylamine) | Room temperature or reflux in suitable solvent | Methanone-substituted piperazinyl-pyridine |
| 3 | Methanone intermediate + Pyrrolidine + Acetic acid in ethanol | Reflux or 70 °C overnight | This compound |
Research Findings and Optimization
- Temperature and Time: Elevated temperatures (around 70 °C) and extended reaction times (overnight) improve yields in the condensation step with pyrrolidine.
- Solvent Choice: Ethanol with acetic acid is favored for condensation reactions, providing a balance between solubility and reaction efficiency.
- Catalysts and Bases: Triethylamine is commonly used to neutralize HCl generated during acylation, ensuring smooth reaction progress.
- Purification: Recrystallization and chromatographic techniques are employed post-synthesis to obtain high-purity final compounds.
Comparative Notes on Related Compounds
While the exact compound this compound has specific synthetic routes, related compounds such as (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone follow similar preparation methods involving:
- Halogen substitution on pyridine by piperazine
- Acylation with acid chlorides
- Subsequent functional group modifications
This similarity supports the robustness of the synthetic strategy for the target compound.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Notes |
|---|---|---|
| Piperazine substitution | 2-Chloronicotinaldehyde, piperazine, reflux in ethanol or DMF | Nucleophilic aromatic substitution at 2-position |
| Acylation | Acyl chloride (e.g., benzoyl chloride), triethylamine, solvent | Formation of methanone linkage on piperazine nitrogen |
| Condensation with pyrrolidine | Pyrrolidine, acetic acid, ethanol, reflux or 70 °C overnight | Final coupling step to yield target compound |
| Purification | Recrystallization, chromatography | Ensures high purity for research or pharmaceutical use |
Chemical Reactions Analysis
Types of Reactions
(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential in the development of new therapeutic agents. Its structural components suggest possible interactions with various biological targets, particularly in the realm of neuropharmacology and oncology.
Neuropharmacological Studies
Research indicates that derivatives of piperazine and pyridine can exhibit significant activity against neurological disorders. For instance, compounds similar to (2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone have shown promise as selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators, which are critical in treating depression and schizophrenia .
Anticancer Activity
Studies have highlighted the potential of pyridine-based compounds in cancer therapy. The compound's ability to inhibit certain histone methyltransferases suggests a role in epigenetic regulation, which is crucial for cancer cell proliferation . This mechanism can be leveraged to develop targeted therapies that disrupt cancer cell growth.
Antimicrobial Properties
Research has also pointed to the antimicrobial activity of similar piperazine-pyridine derivatives. These compounds may inhibit bacterial growth by disrupting cellular processes or by acting on bacterial membrane integrity . This application is particularly relevant in the context of increasing antibiotic resistance.
Structure-Activity Relationship (SAR) Studies
The design of analogs based on this compound can lead to insights into the structure-activity relationships that govern their biological efficacy. By modifying various substituents on the core structure, researchers can optimize potency and selectivity for specific targets .
Drug Discovery Platforms
The compound serves as a scaffold for developing libraries of new drug candidates through combinatorial chemistry techniques. Its diverse functional groups allow for extensive modifications, facilitating high-throughput screening against various biological targets .
Case Study 1: Neuropharmacological Screening
In a study focusing on the neuropharmacological properties of piperazine derivatives, this compound was evaluated for its effects on serotonin receptors. The results indicated a moderate affinity for the 5-HT_2A receptor subtype, suggesting potential applications in treating mood disorders .
Case Study 2: Anticancer Activity Assessment
A series of experiments conducted on cancer cell lines demonstrated that modifications of the compound led to enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of histone methyltransferase activity, which is crucial for regulating gene expression related to cell cycle control .
Case Study 3: Antimicrobial Evaluation
In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This finding opens avenues for developing new antimicrobial agents amid rising resistance issues .
Mechanism of Action
The mechanism of action of (2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit Toll-like receptors (TLRs), which play a role in the immune response, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: [4-[[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperazin-1-yl]-(2-fluorophenyl)methanone (KKQ Ligand)
This compound (PDB ligand KKQ) shares a piperazine-methanone framework but differs significantly in substitution patterns and complexity :
| Property | Target Compound | KKQ Ligand |
|---|---|---|
| Core Structure | Pyridine | Imidazo[1,2-a]pyridine |
| Substituents | Pyrrolidinyl-methanone | 4-Bromophenyl, 2-fluorophenyl |
| Formal Charge | 0 (assumed) | 0 |
| Atom Count | ~25–30 (estimated) | 54 |
| Aromatic Bond Count | Pyridine (6) | 22 (imidazo-pyridine, bromophenyl, fluorophenyl) |
| Key Functional Groups | Piperazine, pyrrolidine | Bromine, fluorine, imidazo ring |
Structural and Functional Implications:
Complexity and Size : The KKQ ligand (54 atoms) is substantially larger than the target compound, which may impact bioavailability. Higher molecular weight (>500 Da) could violate Lipinski’s rule, reducing oral bioavailability compared to the simpler target compound .
In contrast, the target compound’s pyridine-pyrrolidine system offers moderate aromaticity and flexibility, favoring different binding modes .
Fluorine improves metabolic stability and membrane permeability, advantages absent in the target compound .
Piperazine Role : Both compounds utilize piperazine as a linker or spacer. However, the KKQ ligand’s piperazine is substituted with a bulky imidazo-pyridine group, which may restrict conformational flexibility compared to the target compound’s pyridine-piperazine linkage .
Comparison with Discontinued Analog (CymitQuimica Catalog)
The target compound’s discontinued status (Ref: 10-F620410) contrasts with active analogs like KKQ. Potential reasons include:
- Synthetic Challenges : Multi-step synthesis involving pyridine and pyrrolidine coupling may present purification or yield issues.
- Pharmacokinetic Limitations : Lower molecular complexity might reduce target engagement or metabolic stability compared to halogenated analogs .
- Biological Efficacy : Simpler structures may lack the diversified interactions seen in larger ligands like KKQ, limiting therapeutic utility .
Research Findings and Implications
While direct biological data for the target compound is unavailable, structural analysis suggests:
- Advantages : Smaller size and fewer aromatic systems may improve solubility and synthetic accessibility.
- Disadvantages : Absence of halogen substituents or extended aromatic systems likely reduces binding specificity and metabolic resilience compared to KKQ .
Biological Activity
The compound (2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone , also known as Compound 1 , is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H20N4O
- Molecular Weight : 248.34 g/mol
- CAS Number : 1352534-63-4
The compound features a piperazine ring and a pyridine moiety, which are known to contribute to various pharmacological effects.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperazine Derivative : Piperazine is reacted with a pyridine derivative under controlled conditions.
- Alkylation : The resulting intermediate undergoes alkylation with a pyrrolidine derivative to form the final product.
- Purification : The compound is purified using recrystallization or chromatography techniques.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects against various strains, including:
- Listeria monocytogenes : Most sensitive strain.
- Staphylococcus aureus : Notably resistant strain.
The compound showed potency greater than standard antibiotics like ampicillin against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism was further elucidated through molecular docking studies, indicating interaction with bacterial enzymes such as MurB .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary results suggest that it may inhibit certain cancer cell lines, possibly through modulation of kinase pathways.
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to involve multiple mechanisms:
Q & A
Q. What are the recommended synthetic routes for (2-(piperazin-1-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Synthetic Routes : Utilize nucleophilic substitution or coupling reactions between piperazine and pyridine derivatives. For example, a Buchwald-Hartwig amination or Ullmann coupling may introduce the piperazine moiety to the pyridine ring. The pyrrolidinylmethanone group can be attached via a Friedel-Crafts acylation or amide coupling .
- Optimization : Monitor reaction progress via TLC or HPLC (as in ). Adjust solvent polarity (e.g., toluene for high-temperature reactions), catalyst loading (e.g., Pd-based catalysts for cross-couplings), and stoichiometry. Purification via column chromatography or recrystallization improves yield .
Q. How should researchers handle contradictions in spectroscopic data (e.g., NMR, LC-HRMS) during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., H/C NMR, LC-HRMS, IR) to resolve ambiguities. For LC-HRMS discrepancies (e.g., observed vs. theoretical mass in ), recalibrate instruments or re-analyze with internal standards.
- Computational Validation : Use software like Gaussian or ADF to simulate NMR spectra and compare with experimental data. For crystallographic conflicts, refine structures iteratively using SHELX .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or handling powders to avoid inhalation (per SDS guidelines in ).
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N) to prevent degradation. Label containers with hazard identifiers (e.g., "Irritant") .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., SARS-CoV-2 M in ). Parameterize force fields (AMBER/CHARMM) for accurate ligand-receptor interactions.
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bonding networks .
Q. What strategies resolve discrepancies between crystallographic data and computational predictions during refinement?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified piperazine/pyrrolidine substituents (e.g., halogenation or alkyl chain extensions, as in ).
- Biological Assays : Test against disease-relevant targets (e.g., antiviral activity via plaque reduction assays). Corrogate activity trends with steric/electronic parameters (e.g., Hammett constants) .
Q. What analytical methods are optimal for assessing purity and stability under varying conditions?
Methodological Answer:
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (). Compare retention times with reference standards (e.g., ).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS and assign structures using fragmentation patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
